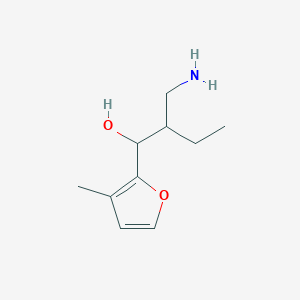
1-Cyclopropylhexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a hexane chain, with an amine group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Métodos De Preparación
The synthesis of 1-Cyclopropylhexan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the corresponding carboxylic acid, which is then subjected to a Curtius degradation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrogen chloride in diethyl ether .
Industrial production methods often focus on scalability and yield optimization. For instance, the use of commercially available starting materials and efficient reaction conditions can significantly enhance the overall yield and purity of the final product .
Análisis De Reacciones Químicas
1-Cyclopropylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclopropyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Cyclopropylhexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropylhexan-1-amine: The non-hydrochloride form, which has different solubility and reactivity properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in their chain length and functional groups, leading to variations in their chemical and biological activities.
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
1-cyclopropylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H |
Clave InChI |
PHYXFNZWYCLHBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)


![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)






![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
